2,6-dimethyl-N-[(E)-(3-nitrophenyl)methylidene]piperidin-1-amine
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Overview
Description
2,6-dimethyl-N-[(E)-(3-nitrophenyl)methylidene]piperidin-1-amine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 2 and 6, and a nitrophenylmethylidene group at the nitrogen atom. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-N-[(E)-(3-nitrophenyl)methylidene]piperidin-1-amine typically involves the condensation of 2,6-dimethylpiperidine with 3-nitrobenzaldehyde under basic conditions. The reaction proceeds via the formation of an imine intermediate, which is stabilized by the electron-withdrawing nitro group on the benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-N-[(E)-(3-nitrophenyl)methylidene]piperidin-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the piperidine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
Reduction of Nitro Group: 2,6-dimethyl-N-[(E)-(3-aminophenyl)methylidene]piperidin-1-amine.
Reduction of Imine Group: 2,6-dimethyl-N-[(3-nitrophenyl)methyl]piperidin-1-amine.
Substitution Reactions: Various halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,6-dimethyl-N-[(E)-(3-nitrophenyl)methylidene]piperidin-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development.
Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-N-[(E)-(3-nitrophenyl)methylidene]piperidin-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethylpiperidine: Lacks the nitrophenylmethylidene group, making it less reactive in certain chemical reactions.
3-nitrobenzaldehyde: Contains the nitro group but lacks the piperidine ring, limiting its biological activity.
N-[(E)-(3-nitrophenyl)methylidene]piperidine: Similar structure but without the methyl groups, affecting its chemical and physical properties.
Uniqueness
2,6-dimethyl-N-[(E)-(3-nitrophenyl)methylidene]piperidin-1-amine is unique due to the combination of the piperidine ring, methyl groups, and nitrophenylmethylidene group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-N-(2,6-dimethylpiperidin-1-yl)-1-(3-nitrophenyl)methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-11-5-3-6-12(2)16(11)15-10-13-7-4-8-14(9-13)17(18)19/h4,7-12H,3,5-6H2,1-2H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXGNZRDKIFFIC-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1N=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(N1/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202159 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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